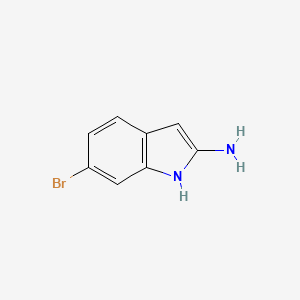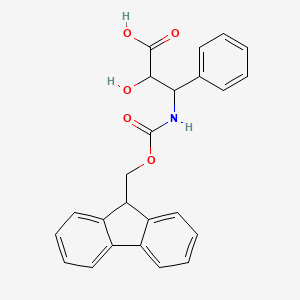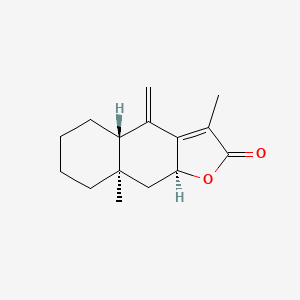
5-(p-Tolyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Tolyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)picolinamide typically involves the coupling of a picolinamide derivative with a p-tolyl group. One common method includes the reaction of picolinamide with p-tolyl aldehyde under specific conditions. For instance, the acylation of picolinamide-protected phenylalanine with p-tolyl aldehyde has been reported .
Industrial Production Methods: Industrial production of picolinamides, including this compound, often involves the use of advanced catalytic processes. For example, the coupling of 4-methoxy-3-acyloxypicolinic acid with key amino esters derived from substituted phenylethanols is a notable method .
Chemical Reactions Analysis
Types of Reactions: 5-(p-Tolyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms.
Scientific Research Applications
5-(p-Tolyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-(p-Tolyl)picolinamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Qi-site in the cytochrome bc1 complex, inhibiting its function . This interaction disrupts the electron transport chain, leading to the compound’s antifungal properties.
Comparison with Similar Compounds
Picolinamide: The parent compound, which lacks the p-tolyl group.
N-(3-(Methyl(phenyl)carbamoyl)but-3-en-1-yl)picolinamide: A derivative with a different substituent.
Picolinamide-supported tetracoordinated organoboron complexes: Compounds with similar structural features.
Uniqueness: 5-(p-Tolyl)picolinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
1351479-05-4 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-(4-methylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-7-12(13(14)16)15-8-11/h2-8H,1H3,(H2,14,16) |
InChI Key |
GVDPCCKPSYFZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)

![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13385817.png)



![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid](/img/structure/B13385829.png)



![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)
![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
